SN40 hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

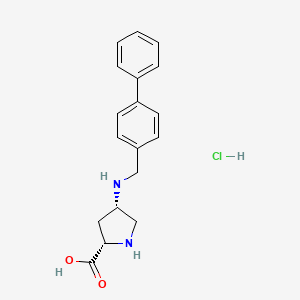

C18H21ClN2O2 |

|---|---|

分子量 |

332.8 g/mol |

IUPAC名 |

(2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C18H20N2O2.ClH/c21-18(22)17-10-16(12-20-17)19-11-13-6-8-15(9-7-13)14-4-2-1-3-5-14;/h1-9,16-17,19-20H,10-12H2,(H,21,22);1H/t16-,17-;/m0./s1 |

InChIキー |

SCVJDDMQQPCHCV-QJHJCNPRSA-N |

異性体SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)NCC2=CC=C(C=C2)C3=CC=CC=C3.Cl |

正規SMILES |

C1C(CNC1C(=O)O)NCC2=CC=C(C=C2)C3=CC=CC=C3.Cl |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SN-38 in Cancer Cells

An important clarification regarding your request for information on "SN40 hydrochloride." Following a comprehensive search, no specific public domain data could be found for a compound with this exact designation. It is possible that "this compound" is an internal developmental codename, a novel compound with limited public information, or a potential typographical error.

However, the nomenclature bears a strong resemblance to SN-38 , the highly active metabolite of the well-established chemotherapeutic agent Irinotecan (CPT-11). Given the extensive research and data available for SN-38 and its relevance in cancer therapy, this technical guide will proceed by focusing on the mechanism of action of SN-38 . We believe this will provide the most valuable and relevant information for your research needs.

Audience: Researchers, scientists, and drug development professionals.

Introduction

SN-38 is a potent topoisomerase I inhibitor and the active metabolite of the prodrug irinotecan.[1][2] Its cytotoxic effects are significantly more potent than those of its parent compound.[1] This guide elucidates the molecular mechanisms through which SN-38 exerts its anticancer effects, focusing on its interaction with topoisomerase I, subsequent induction of DNA damage, and the resulting cellular responses including cell cycle arrest and apoptosis.

Core Mechanism of Action: Topoisomerase I Inhibition

The primary molecular target of SN-38 is DNA topoisomerase I, a crucial enzyme responsible for relaxing DNA supercoiling during replication and transcription.[2][3]

-

Enzyme Function: Topoisomerase I creates transient single-strand breaks in the DNA, allowing the DNA to unwind, and then reseals the break.

-

SN-38 Interaction: SN-38 intercalates into the DNA-topoisomerase I complex.[2] This binding stabilizes the complex, preventing the religation of the single-strand breaks.[2]

-

Consequence: The persistence of these single-strand breaks, known as the "cleavable complex," leads to the accumulation of double-strand DNA breaks when the replication fork collides with this complex.[2] This irreversible DNA damage is the primary trigger for the cytotoxic effects of SN-38.

Cellular Consequences of SN-38-Induced DNA Damage

The accumulation of DNA double-strand breaks initiates a cascade of cellular responses, primarily culminating in cell cycle arrest and apoptosis.

Cell Cycle Arrest

SN-38-induced DNA damage activates cell cycle checkpoints, primarily at the G2/M phase, to halt cell division and allow for DNA repair.[1] However, if the damage is too extensive, this arrest can lead to apoptosis.[1] Studies have shown that SN-38 can induce a marked decrease in the percentage of cells in the S phase, accompanied by an accumulation of cells in the G2 phase.[1] This cell cycle arrest is often mediated by the p53 tumor suppressor protein and the cyclin-dependent kinase inhibitor p21.[4]

Induction of Apoptosis

Extensive DNA damage triggers programmed cell death, or apoptosis. SN-38 has been shown to induce apoptosis in various cancer cell lines.[1][5] The apoptotic signaling cascade initiated by SN-38 involves both intrinsic and extrinsic pathways.

-

Intrinsic Pathway: DNA damage leads to the activation of pro-apoptotic proteins such as Bax and p53.[1] This results in the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.[5][6]

-

Extrinsic Pathway: While less characterized for SN-38 specifically, this pathway can be activated by cellular stress and involves death receptors on the cell surface.

The interplay of these pathways leads to the execution of apoptosis, characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Quantitative Data on SN-38 Activity

The cytotoxic potency of SN-38 is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values can vary significantly depending on the cancer cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (approximate) | Exposure Time |

| KU-MT | Testicular Carcinoma | Potently inhibits growth (more than etoposide or cisplatin) | 24 hours[1] |

| Various Human Xenografts | Glioma, Renal, Stomach, Pancreatic | Significant antitumor activity | Not Specified[7] |

Note: Specific IC50 values are highly dependent on experimental conditions and are best obtained from specific primary literature for the cell line of interest.

Signaling Pathways and Experimental Workflows

SN-38 Mechanism of Action Signaling Pathway

The following diagram illustrates the core signaling pathway of SN-38, from topoisomerase I inhibition to the induction of apoptosis.

Caption: SN-38 inhibits Topoisomerase I, leading to DNA damage, cell cycle arrest, and apoptosis.

Experimental Workflow for Assessing SN-38 Activity

The following diagram outlines a typical experimental workflow to characterize the effects of SN-38 on cancer cells.

Caption: Workflow for evaluating SN-38's effects on cancer cells.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1][8]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of SN-38 and a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours.[8]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[5]

-

Cell Culture and Treatment: Culture and treat cells with SN-38 as described above.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture and treat cells with SN-38.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways.[1]

-

Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, Bax, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

SN-38 is a potent anticancer agent that exerts its cytotoxic effects primarily through the inhibition of topoisomerase I. This leads to the accumulation of DNA double-strand breaks, which in turn triggers cell cycle arrest and apoptosis. A thorough understanding of these molecular mechanisms is crucial for the rational design of combination therapies and for overcoming potential mechanisms of drug resistance. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of SN-38 and other topoisomerase I inhibitors.

References

- 1. SN-38 induces cell cycle arrest and apoptosis in human testicular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Sulforaphane-Induced Cell Cycle Arrest and Senescence are accompanied by DNA Hypomethylation and Changes in microRNA Profile in Breast Cancer Cells [thno.org]

- 5. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical and clinical studies of NK012, an SN-38-incorporating polymeric micelles, which is designed based on EPR effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

SN40 Hydrochloride: A Technical Guide to its Function as a Potent Amino Acid Transporter Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SN40 hydrochloride has been identified as a potent inhibitor of several key amino acid transporters (AATs), positioning it as a valuable tool for research in oncology and neuroscience. This technical guide consolidates the available data on this compound, detailing its inhibitory profile and exploring the functional consequences of its interaction with its target transporters. While a primary research publication detailing the initial characterization of this compound is not publicly available, this document provides a comprehensive overview based on cited data from chemical suppliers and the broader scientific literature on AAT inhibition. This guide includes a summary of its inhibitory constants (Ki), a generalized experimental protocol for characterizing such inhibitors, and a discussion of the downstream signaling pathways implicated in its mechanism of action.

Core Function and Inhibitory Profile

This compound functions as a potent inhibitor of multiple members of the Solute Carrier (SLC) family of amino acid transporters. Specifically, it has demonstrated inhibitory activity against both Alanine, Serine, Cysteine Transporter 2 (ASCT2) and several Excitatory Amino Acid Transporters (EAATs).[1][2][3] The primary role of these transporters is to facilitate the movement of amino acids across the cell membrane, a process that is crucial for the metabolic activity of highly proliferative cells, such as cancer cells.

Quantitative Inhibitory Data

The inhibitory potency of this compound against its known targets is summarized in the table below. These inhibitory constant (Ki) values indicate a strong binding affinity for these transporters.

| Target Transporter | Species | Inhibitory Constant (Ki) |

| ASCT2 | Human | 2.42 µM[1][2][3] |

| ASCT2 | Rat | 7.29 µM[1][2][3] |

| EAAT1 | Not Specified | 2.94 µM[1][2][3] |

| EAAT2 | Not Specified | 5.55 µM[1][2][3] |

| EAAC1 (EAAT3) | Not Specified | 24.43 µM[1][2][3] |

| EAAT5 | Not Specified | 5.55 µM[1][2][3] |

Potential Therapeutic Application in Oncology

The inhibitory action of this compound on ASCT2 is of particular interest in the context of cancer research.[1][2][3] ASCT2 is a primary transporter of glutamine, an amino acid that is essential for the rapid growth and proliferation of many cancer cells. By blocking glutamine uptake, this compound has the potential to induce metabolic stress and inhibit tumor growth.

Putative Mechanism of Action and Downstream Signaling

The inhibition of ASCT2 and EAATs by this compound is predicted to disrupt several critical downstream signaling pathways that are frequently dysregulated in cancer.

Disruption of Glutamine Metabolism and mTORC1 Signaling

By blocking glutamine entry into cancer cells, this compound can lead to a depletion of intracellular glutamine. This has two major downstream consequences:

-

Inhibition of the mTORC1 Pathway: Glutamine is a key activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and survival. Reduced intracellular glutamine levels would be expected to lead to the deactivation of mTORC1, resulting in the inhibition of protein synthesis and cell cycle arrest.

-

Induction of Metabolic Stress: Glutamine is a crucial anaplerotic substrate for the tricarboxylic acid (TCA) cycle and is also required for the synthesis of nucleotides and the antioxidant glutathione. Inhibition of its uptake can lead to energy depletion, redox imbalance, and ultimately, apoptosis.

References

An In-depth Technical Guide to SN40 Hydrochloride: Target Transporters and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SN40 hydrochloride, a potent inhibitor of amino acid transport (AAT). The document details its target transporters, binding affinities, and generalized experimental protocols relevant to its study.

Core Function and Mechanism of Action

This compound is a chemical compound recognized for its role as a potent inhibitor of several amino acid transporters.[1][2][3][4][5][6][7][8][9][10] Its primary mechanism of action involves blocking the function of these transporters, thereby impeding the cellular uptake and exchange of crucial amino acids. This inhibitory action makes this compound a valuable tool in research, particularly in fields like oncology, where cancer cells often exhibit a high dependency on external amino acid supplies for their rapid proliferation.[1][2][3][4]

The primary targets of this compound belong to the Solute Carrier (SLC) family of transporters, specifically the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2) and several members of the Excitatory Amino Acid Transporter (EAAT) family.[1][2][3][4][11] By inhibiting these transporters, this compound can disrupt cellular metabolism and signaling pathways that rely on amino acid transport.

Target Transporters and Binding Affinity

The binding affinity of this compound has been quantified for several key amino acid transporters. The inhibitory constant (Kᵢ) serves as the primary metric for this affinity, with a lower Kᵢ value indicating a stronger binding interaction.

Table 1: Binding Affinity (Kᵢ) of this compound for Target Transporters

| Target Transporter | Species | Kᵢ (μM) |

| ASCT2 (SLC1A5) | Human | 2.42 |

| ASCT2 (SLC1A5) | Rat | 7.29 |

| EAAT1 (SLC1A3) | Not Specified | 2.94 |

| EAAT2 (SLC1A2) | Not Specified | 5.55 |

| EAAC1 (EAAT3) (SLC1A1) | Not Specified | 24.43 |

| EAAT5 (SLC1A7) | Not Specified | 5.55 |

Data sourced from multiple references.[1][2][3][4][5][6][7][8][9][10][11]

The data clearly indicates that this compound is a potent inhibitor of human ASCT2, showing the highest affinity for this transporter among those tested. Its activity extends to other important transporters like EAAT1, EAAT2, and EAAT5, albeit with varying degrees of potency. The significantly higher Kᵢ value for EAAC1 (EAAT3) suggests a lower affinity for this particular transporter subtype.

Signaling and Functional Relationships

This compound functions by directly interacting with and blocking the pore of amino acid transporters. This action prevents the translocation of substrates across the cell membrane, which has downstream effects on metabolic pathways dependent on these amino acids, such as the mTOR signaling pathway, which is a key regulator of cell growth and proliferation.

Caption: Inhibition of amino acid transport by this compound.

Experimental Protocols

While specific, detailed protocols for the original determination of this compound's Kᵢ values are not publicly available, this section outlines a generalized workflow for assessing the inhibitory potential of a compound against a target transporter using a competitive binding assay.

Generalized Workflow for Determining Inhibitor Affinity

This workflow describes a common method, such as a radioligand uptake inhibition assay, used to determine the IC₅₀ and subsequently the Kᵢ of an inhibitor like this compound.

Caption: Generalized experimental workflow for an inhibitor binding assay.

Methodology for In Vitro/In Vivo Solution Preparation

For experimental use, this compound must be properly dissolved. The following protocols are recommended for preparing stock and working solutions.

A. Stock Solution Preparation

-

Solvent Selection : Dimethyl sulfoxide (DMSO) is a common solvent for creating a concentrated stock solution.

-

Procedure : To create a 25 mg/mL stock solution, dissolve the appropriate mass of this compound in pure DMSO.[5] Ensure complete dissolution, using gentle warming or sonication if necessary.

-

Storage : Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[12]

B. Working Solution Preparation for In Vivo Experiments

It is recommended to prepare fresh working solutions daily.[5][12]

-

Protocol 1 (PEG300/Tween-80/Saline) :

-

Take 100 μL of the 25 mg/mL DMSO stock solution.

-

Add 400 μL of PEG300 and mix thoroughly.

-

Add 50 μL of Tween-80 and mix again.

-

Add 450 μL of saline to reach a final volume of 1 mL. This yields a 2.5 mg/mL working solution.[5]

-

-

Protocol 2 (SBE-β-CD in Saline) :

-

Take 100 μL of the 25 mg/mL DMSO stock solution.

-

Add 900 μL of a 20% SBE-β-CD solution in saline.

-

Mix thoroughly until a clear solution is formed. This also yields a 2.5 mg/mL working solution.[5]

-

-

Protocol 3 (Corn Oil) :

-

Take 100 μL of the 25 mg/mL DMSO stock solution.

-

Add 900 μL of corn oil.

-

Mix thoroughly. This protocol is suitable for longer-term dosing studies.[5]

-

Note : When preparing solutions, always add solvents sequentially and ensure complete mixing at each step.[5][12] For animal studies, it is advisable to keep the final concentration of DMSO below 2% if the subjects are sensitive.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound | TargetMol [targetmol.com]

- 11. eaat2 — TargetMol Chemicals [targetmol.com]

- 12. medchemexpress.com [medchemexpress.com]

SN40 Hydrochloride: A Potent Inhibitor of Amino Acid Transport

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SN40 hydrochloride has emerged as a significant research tool for investigating the physiological and pathological roles of amino acid transporters. As a potent inhibitor of several key transporters, it offers a valuable means to probe the intricate network of amino acid signaling and metabolism. This technical guide provides a comprehensive overview of this compound, focusing on its inhibitory activity, the experimental methodologies used to characterize it, and the downstream signaling pathways affected by its action. This document is intended to serve as a resource for researchers in academia and the pharmaceutical industry engaged in oncology, neuroscience, and metabolic disease research.

Quantitative Inhibitory Profile of this compound

This compound exhibits potent inhibitory activity against a range of amino acid transporters, particularly members of the Solute Carrier (SLC) family 1. The inhibitory constants (Ki) have been determined for several key transporters, highlighting its utility in studying specific transport systems.[1]

| Transporter Target | Species | Ki (μM) |

| ASCT2 (SLC1A5) | Rat | 7.29[1] |

| ASCT2 (SLC1A5) | Human | 2.42[1] |

| EAAT1 (SLC1A3) | Not Specified | 2.94[1] |

| EAAT2 (SLC1A2) | Not Specified | 5.55[1] |

| EAAC1 (SLC1A1) | Not Specified | 24.43[1] |

| EAAT5 (SLC1A7) | Not Specified | 5.55[1] |

Experimental Protocols

Radiolabeled Amino Acid Uptake Assay

This is a common and direct method to measure the inhibition of amino acid transport into cells. The principle involves incubating cells that express the target transporter with a radiolabeled substrate in the presence and absence of the inhibitor (this compound). The reduction in intracellular radioactivity in the presence of the inhibitor reflects its potency.

Objective: To determine the IC50 and subsequently the Ki of this compound for a specific amino acid transporter (e.g., ASCT2 or an EAAT).

Materials:

-

Cell line overexpressing the target transporter (e.g., HEK293-ASCT2)

-

Radiolabeled amino acid substrate (e.g., [3H]-Glutamine for ASCT2, [3H]-D-Aspartate for EAATs)

-

This compound

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Plate the cells in a multi-well format (e.g., 24- or 96-well plates) and grow to a confluent monolayer.

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer to obtain a range of concentrations. Prepare the radiolabeled substrate solution in the assay buffer.

-

Inhibition Assay: a. Wash the cells with pre-warmed assay buffer to remove culture medium. b. Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 10-30 minutes) at 37°C. c. Initiate the uptake by adding the radiolabeled amino acid substrate to each well. d. Incubate for a short, linear uptake period (e.g., 5-15 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Quantification: a. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). b. Transfer the cell lysate to scintillation vials. c. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Normalize the data to the protein concentration in each well. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate and Km is its Michaelis-Menten constant for the transporter.

Radiolabeled Amino Acid Uptake Assay Workflow

Electrophysiological Measurement

This technique is particularly useful for studying electrogenic transporters like the EAATs, which co-transport ions (e.g., Na+, H+) with the amino acid substrate, generating a measurable current. Inhibition of the transporter by this compound will result in a reduction of this substrate-induced current.

Objective: To measure the inhibitory effect of this compound on the currents mediated by EAATs.

Materials:

-

Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing the target EAAT.

-

Two-electrode voltage-clamp or whole-cell patch-clamp setup.

-

External and internal recording solutions.

-

Amino acid substrate (e.g., L-glutamate or L-aspartate).

-

This compound.

Procedure:

-

Cell/Oocyte Preparation: Prepare the cells or oocytes expressing the target transporter for electrophysiological recording.

-

Recording Setup: Establish a stable recording configuration (two-electrode voltage-clamp for oocytes or whole-cell patch-clamp for mammalian cells).

-

Baseline Measurement: Perfuse the cell/oocyte with the external solution and record the baseline current.

-

Substrate Application: Apply the amino acid substrate to elicit a transporter-mediated current.

-

Inhibitor Application: Co-apply the substrate with different concentrations of this compound and record the resulting current.

-

Washout: Washout the inhibitor to observe the recovery of the substrate-induced current.

-

Data Analysis: a. Measure the peak amplitude of the substrate-induced current in the absence and presence of the inhibitor. b. Calculate the percentage of inhibition for each concentration of this compound. c. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Electrophysiological Measurement Workflow

Signaling Pathways Modulated by this compound

By inhibiting specific amino acid transporters, this compound can significantly impact downstream signaling pathways that are dependent on the availability of these amino acids.

Inhibition of ASCT2 and Downstream Signaling

ASCT2 is a major transporter of glutamine, an amino acid crucial for cancer cell metabolism and proliferation. Inhibition of ASCT2 by this compound can lead to:

-

mTORC1 Pathway Inhibition: Glutamine is a key activator of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and survival. By blocking glutamine uptake, this compound can lead to the deactivation of mTORC1, resulting in the reduced phosphorylation of its downstream effectors, such as p70S6K and 4E-BP1. This can ultimately lead to cell cycle arrest and inhibition of protein synthesis.

-

Induction of Apoptosis: Prolonged glutamine deprivation due to ASCT2 inhibition can trigger apoptosis (programmed cell death). This can occur through the Akt/mTOR signaling pathway.

-

Increased Oxidative Stress: Glutamine is a precursor for the synthesis of the antioxidant glutathione (GSH). By limiting intracellular glutamine, this compound can impair GSH synthesis, leading to an accumulation of reactive oxygen species (ROS) and increased oxidative stress, which can contribute to cell death.

Signaling Pathways affected by ASCT2 Inhibition by SN40 HCl

Inhibition of Excitatory Amino Acid Transporters (EAATs) and Downstream Signaling

EAATs are crucial for maintaining low extracellular concentrations of glutamate, the primary excitatory neurotransmitter in the central nervous system. Inhibition of EAATs by this compound can have profound effects on neuronal signaling and homeostasis.

-

EAAT1 and EAAT2: Inhibition of these astrocytic transporters can lead to an accumulation of synaptic glutamate, potentially causing excitotoxicity and neuronal damage. The regulation of EAAT2 expression involves the NF-κB signaling pathway, and its activity can be modulated by pathways such as ERK, EGFR, and CREB.

-

EAAC1 (EAAT3): This neuronal transporter is involved in regulating synaptic glutamate levels and providing cysteine for glutathione synthesis. Its trafficking and activity are regulated by the PKC and PI3K signaling pathways.

-

EAAT5: Primarily found in the retina, EAAT5 functions as a glutamate-gated chloride channel. Its inhibition can modulate the rod signaling pathway, affecting visual processing.

Signaling Pathways affected by EAAT Inhibition by SN40 HCl

Conclusion

This compound is a potent and valuable pharmacological tool for the study of amino acid transport. Its inhibitory activity against ASCT2 and various EAATs allows for the targeted investigation of their roles in health and disease. The information provided in this technical guide, including the quantitative inhibitory data, representative experimental protocols, and an overview of the affected signaling pathways, is intended to facilitate further research into the therapeutic potential of modulating amino acid transport. As our understanding of the complex interplay between amino acid metabolism and cellular signaling continues to grow, inhibitors like this compound will undoubtedly play a crucial role in uncovering new therapeutic strategies for a range of diseases.

References

In-Depth Technical Guide to SN40 Hydrochloride: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SN40 hydrochloride is a potent inhibitor of amino acid transport (AAT), demonstrating significant potential in anticancer research. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on detailed experimental protocols, quantitative data, and the underlying signaling pathways.

Discovery of this compound

This compound was developed as part of a research initiative focused on identifying novel inhibitors of the alanine-serine-cysteine transporter 2 (ASCT2), a protein often overexpressed in cancer cells and responsible for the transport of essential amino acids like glutamine. The discovery was led by a team of researchers, including Christof Grewer at Binghamton University, as part of a collaborative project aimed at developing new cancer therapies.[1] The research, supported by a significant grant from the National Institutes of Health, has resulted in patent-pending compounds, including SN40, that show promise in treating cancers that are currently reliant on radiation therapies.[1]

The core of the discovery process involved the design and synthesis of a library of small molecules targeting ASCT2. Through rigorous screening and functional testing, SN40 emerged as a lead compound due to its potent inhibitory activity against several amino acid transporters.

Quantitative Data: Inhibitory Activity

This compound exhibits potent inhibitory activity against a range of amino acid transporters. The inhibitory constants (Ki) have been determined for several key transporters, highlighting its potential as a broad-spectrum AAT inhibitor.[2][3]

| Transporter | Species | Inhibitory Constant (Ki) |

| ASCT2 | Rat | 7.29 µM |

| ASCT2 | Human | 2.42 µM |

| EAAT1 | - | 2.94 µM |

| EAAT2 | - | 5.55 µM |

| EAAC1 | - | 24.43 µM |

| EAAT5 | - | 5.55 µM |

Synthesis of this compound

The synthesis of this compound is detailed in the patent application WO2022087630 A1. The chemical name for the active compound is 3-(biphenyl-4-yloxy)-N-(2-hydroxy-2-(naphthalen-2-yl)ethyl)alaninamide hydrochloride. The synthesis is a multi-step process.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Intermediate 1 (Protected Alanine Derivative)

-

Materials: Starting alanine derivative, protecting groups (e.g., Boc anhydride), appropriate solvent (e.g., dichloromethane), and a base (e.g., triethylamine).

-

Procedure: The starting alanine derivative is dissolved in the solvent and cooled in an ice bath. The base and protecting group are added sequentially. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product is then isolated and purified using standard techniques such as column chromatography.

Step 2: Coupling Reaction

-

Materials: Intermediate 1, biphenyl-4-ol, coupling agents (e.g., EDC, HOBt), and a suitable solvent (e.g., dimethylformamide).

-

Procedure: Intermediate 1 and biphenyl-4-ol are dissolved in the solvent. The coupling agents are added, and the mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by TLC. Upon completion, the product is extracted and purified.

Step 3: Deprotection

-

Materials: The product from Step 2, a deprotecting agent (e.g., trifluoroacetic acid in dichloromethane).

-

Procedure: The protected compound is dissolved in the solvent, and the deprotecting agent is added. The reaction is stirred until the deprotection is complete. The solvent is removed under reduced pressure to yield the deprotected intermediate.

Step 4: Amide Bond Formation

-

Materials: The deprotected intermediate, 2-amino-1-(naphthalen-2-yl)ethanol, coupling agents, and solvent.

-

Procedure: The deprotected intermediate and 2-amino-1-(naphthalen-2-yl)ethanol are coupled using standard peptide coupling conditions as described in Step 2. The final product, the free base of SN40, is purified by chromatography.

Step 5: Hydrochloride Salt Formation

-

Materials: The purified free base of SN40, hydrochloric acid (e.g., 1 M solution in diethyl ether).

-

Procedure: The free base is dissolved in a suitable solvent (e.g., methanol), and a stoichiometric amount of hydrochloric acid is added. The mixture is stirred, and the resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor of amino acid transporters, primarily targeting ASCT2.[2][3] ASCT2 is a crucial transporter for glutamine, an amino acid that cancer cells often become "addicted" to for their rapid growth and proliferation.[1] By blocking the uptake of glutamine and other essential amino acids, this compound effectively starves cancer cells of the necessary building blocks for protein synthesis and energy production.

The inhibition of ASCT2 by this compound is expected to impact several downstream signaling pathways that are critical for cancer cell survival and growth.

Caption: Inhibition of ASCT2 by this compound disrupts key cellular processes.

Experimental Workflow for Assessing this compound Activity

The following workflow outlines the key experiments to characterize the inhibitory activity of this compound.

Caption: Workflow for characterizing the in vitro activity of this compound.

Conclusion

This compound is a promising new molecule in the field of anticancer drug development. Its potent inhibition of amino acid transporters, particularly ASCT2, presents a clear mechanism for targeting the metabolic vulnerabilities of cancer cells. The detailed synthetic protocol and understanding of its mechanism of action provide a solid foundation for further preclinical and clinical investigation. This technical guide serves as a comprehensive resource for researchers dedicated to advancing novel cancer therapies.

References

The Role of SN40 Hydrochloride and Other Selective ASCT2 Inhibitors in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solute carrier family 1 member 5 (SLC1A5), commonly known as Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2), has emerged as a critical mediator of metabolic reprogramming in various cancers. ASCT2 is a sodium-dependent transporter responsible for the uptake of neutral amino acids, most notably glutamine. In many tumor types, there is a heightened reliance on glutamine to fuel anabolic processes, maintain redox balance, and support cell signaling pathways essential for proliferation and survival. Consequently, the inhibition of ASCT2 presents a promising therapeutic strategy to selectively target and impede the growth of these "glutamine-addicted" cancers. This technical guide provides an in-depth overview of the selective inhibition of ASCT2, with a focus on the pharmacological properties and potential applications of inhibitors like SN40 hydrochloride. We will delve into the molecular mechanisms of ASCT2 inhibition, detail relevant experimental protocols for inhibitor characterization, and present available data in a structured format to aid in the evaluation and development of this class of anticancer agents.

Introduction to ASCT2 as a Therapeutic Target

Cancer cells exhibit profound metabolic alterations to sustain their rapid growth and proliferation. One of the key metabolic adaptations is an increased uptake and utilization of glutamine, a phenomenon often referred to as "glutamine addiction". ASCT2, as a primary transporter of glutamine in many cancer cells, plays a pivotal role in this process. Its expression is frequently upregulated in a variety of malignancies, including but not limited to, breast, lung, colorectal, and pancreatic cancers, and this overexpression often correlates with poorer patient outcomes.

The inhibition of ASCT2 aims to disrupt the supply of this critical nutrient, thereby inducing metabolic stress, inhibiting cell growth, and promoting apoptosis in cancer cells. The therapeutic window for ASCT2 inhibitors is predicated on the differential reliance on glutamine between cancer cells and normal tissues.

This compound and Other Selective ASCT2 Inhibitors

A growing number of small molecule inhibitors targeting ASCT2 have been developed and characterized. Among these is this compound, a potent amino acid transport inhibitor. While detailed in vitro and in vivo efficacy data for this compound are not extensively available in the public domain, its inhibitory constants (Ki) against ASCT2 and other related transporters have been determined, providing a basis for its classification as a selective ASCT2 inhibitor.

Quantitative Data on Inhibitor Selectivity

The selectivity of an ASCT2 inhibitor is crucial to minimize off-target effects. The following table summarizes the known inhibitory constants (Ki) for this compound against human ASCT2 and other relevant amino acid transporters. For comparison, data for other commonly cited, albeit less selective, ASCT2 inhibitors are also included where available.

| Inhibitor | Target | Ki (µM) | Reference |

| This compound | human ASCT2 | 2.42 | [1] |

| rat ASCT2 | 7.29 | [1] | |

| EAAT1 | 2.94 | [1] | |

| EAAT2 | 5.55 | [1] | |

| EAAC1 | 24.43 | [1] | |

| EAAT5 | 5.55 | [1] | |

| V-9302 | human ASCT2 | IC50 = 9.6 | |

| GPNA (L-γ-glutamyl-p-nitroanilide) | human ASCT2 | - |

Signaling Pathways and Mechanism of Action

Inhibition of ASCT2 disrupts several downstream signaling pathways that are critical for cancer cell survival and proliferation. The primary mechanism is the depletion of intracellular glutamine, which has multifaceted consequences.

The ASCT2-mTOR Signaling Axis

One of the most well-characterized pathways affected by ASCT2 inhibition is the mTOR (mechanistic Target of Rapamycin) signaling pathway. Glutamine influx is essential for the activation of mTORC1, a master regulator of cell growth and protein synthesis. By blocking glutamine uptake, ASCT2 inhibitors lead to the inactivation of mTORC1, resulting in decreased phosphorylation of its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This ultimately leads to a reduction in protein translation and cell cycle arrest.

ASCT2-mTOR Signaling Pathway Inhibition

Induction of Oxidative Stress and Apoptosis

Glutamine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Depletion of glutamine through ASCT2 inhibition leads to reduced GSH levels, resulting in an accumulation of reactive oxygen species (ROS). Elevated ROS levels can cause damage to cellular components and activate apoptotic pathways.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the efficacy and mechanism of action of selective ASCT2 inhibitors.

In Vitro Glutamine Uptake Assay

This assay directly measures the ability of a compound to inhibit the transport of glutamine into cancer cells.

Objective: To determine the IC50 value of an ASCT2 inhibitor for glutamine uptake.

Materials:

-

Cancer cell line with high ASCT2 expression (e.g., MDA-MB-231, A549)

-

96-well cell culture plates

-

[³H]-L-glutamine (radiolabeled)

-

Glutamine-free culture medium

-

Test inhibitor (e.g., this compound)

-

Scintillation counter

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with pre-warmed glutamine-free medium.

-

Pre-incubate the cells with varying concentrations of the test inhibitor in glutamine-free medium for 15-30 minutes at 37°C.

-

Add [³H]-L-glutamine to each well and incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Glutamine Uptake Assay Workflow

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Objective: To determine the IC50 value of an ASCT2 inhibitor for cell viability.

Materials:

-

Cancer cell line

-

96-well cell culture plates

-

Complete culture medium

-

Test inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a specialized reagent)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test inhibitor and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Tumor Growth Study

This study evaluates the antitumor efficacy of the inhibitor in a living organism.

Objective: To assess the effect of an ASCT2 inhibitor on tumor growth in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for xenograft implantation

-

Test inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Future Directions and Conclusion

Selective inhibition of ASCT2 represents a promising and targeted approach for the treatment of various cancers that are dependent on glutamine metabolism. While compounds like this compound show promise based on their in vitro inhibitory constants, a comprehensive evaluation of their cellular and in vivo efficacy is imperative for their further development as clinical candidates. The experimental protocols detailed in this guide provide a framework for such investigations. Future research should focus on elucidating the full spectrum of cellular effects of novel ASCT2 inhibitors, identifying predictive biomarkers of response, and exploring combination therapies to enhance their antitumor activity. The continued development of potent and selective ASCT2 inhibitors holds the potential to add a valuable new tool to the arsenal of anticancer therapies.

References

Methodological & Application

Application Notes and Protocols for SN40 Hydrochloride in in vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SN40 hydrochloride is a potent inhibitor of amino acid transport (AAT), demonstrating significant activity against a range of transporters including rat and human ASCT2, EAAT1, EAAT2, EAAC1, and EAAT5.[1] Many cancer cells exhibit a heightened dependence on external sources of amino acids like glutamine, a phenomenon often termed "glutamine addiction," to fuel their rapid proliferation and survival. The primary transporter of glutamine in many cancer cells is ASCT2 (SLC1A5).[2] By blocking these transporters, this compound disrupts the supply of essential amino acids, leading to metabolic stress, inhibition of cell growth, and induction of apoptosis in cancer cells.[2] This makes this compound a promising candidate for anticancer research.

These application notes provide detailed protocols for the in vitro evaluation of this compound's effects on cancer cell lines known to be dependent on the targeted amino acid transporters, such as various breast, colorectal, and prostate cancer cell lines. The following protocols outline methods for assessing cell viability, apoptosis, and the modulation of key signaling proteins.

Data Presentation

Table 1: Inhibitory Constants (Ki) of this compound

| Transporter | Ki (µM) |

| rat ASCT2 | 7.29 |

| human ASCT2 | 2.42 |

| EAAT1 | 2.94 |

| EAAT2 | 5.55 |

| EAAC1 | 24.43 |

| EAAT5 | 5.55 |

| Data sourced from MedchemExpress.[1] |

Table 2: Hypothetical IC50 Values of this compound in Selected Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC50 (µM) after 72h |

| MDA-MB-231 | Triple-Negative Breast Cancer | 8.5 |

| PC-3 | Prostate Cancer | 12.2 |

| LS174T | Colorectal Adenocarcinoma | 15.8 |

| A549 | Non-Small Cell Lung Cancer | 10.4 |

Note: The IC50 values presented are hypothetical and should be determined experimentally.

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the general procedure for culturing adherent cancer cell lines suitable for studying the effects of this compound.

Materials:

-

Selected cancer cell line (e.g., MDA-MB-231, PC-3, LS174T, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks (T-75)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Maintain cells in T-75 flasks with complete growth medium, replacing the medium every 2-3 days.

-

For subculturing, aspirate the old medium and wash the cells with PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a conical tube.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh medium.

-

Seed new flasks at the desired density.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability upon treatment with this compound.

Materials:

-

Cells cultured as described above

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium. Suggested starting concentrations could range from 1 µM to 100 µM.

-

Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).

Materials:

-

Cells cultured in 6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., IC50 and 2x IC50 values determined from the viability assay) for 24 or 48 hours.

-

Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium.

-

Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of proteins involved in apoptosis and cell survival signaling pathways following treatment with this compound.

Materials:

-

Cells cultured in 6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Mandatory Visualizations

Caption: Experimental workflow for evaluating the in vitro effects of this compound.

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols: Preparation of SN40 Hydrochloride Stock Solution with DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

SN40 hydrochloride is a potent inhibitor of amino acid transport (AAT), targeting several transporters including Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2) and various Excitatory Amino Acid Transporters (EAATs).[1][2][3] Its ability to modulate amino acid uptake makes it a valuable tool in cancer research and other therapeutic areas where amino acid metabolism is dysregulated.[1][2][3] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent.

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design.

| Property | Value | Source |

| Molecular Weight | 332.82 g/mol | [1][3] |

| CAS Number | 2768663-15-4 | [1][3] |

| Appearance | White to off-white solid | [1] |

| Solubility in DMSO | 100 mg/mL (300.46 mM) | [1] |

| Storage of Solid | 4°C, sealed, away from moisture | [1] |

Note: Hygroscopic DMSO can significantly impact the solubility of the product; it is recommended to use newly opened DMSO.[1]

Experimental Protocols

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Ultrasonic bath (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

-

Pre-weighing Preparation: Ensure the analytical balance is calibrated and level. Place a sterile microcentrifuge tube on the balance and tare.

-

Weighing this compound: Carefully weigh 33.28 mg of this compound powder into the tared microcentrifuge tube.

-

Adding DMSO: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution in an ultrasonic bath for short intervals to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][4] Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

For convenience, the following table provides the required mass of this compound to prepare stock solutions of different concentrations in 1 mL of DMSO.

| Desired Concentration (mM) | Mass of this compound for 1 mL DMSO (mg) |

| 1 | 0.33 |

| 5 | 1.66 |

| 10 | 3.33 |

| 50 | 16.64 |

| 100 | 33.28 |

Storage and Stability

Proper storage of the this compound stock solution is critical to maintain its stability and efficacy.

| Storage Condition | Duration | Recommendations |

| -20°C | 1 month | Suitable for short-term storage.[1][4] |

| -80°C | 6 months | Recommended for long-term storage.[1][4] |

Important Considerations:

-

Always store aliquots in sealed containers to protect from moisture.[1]

-

Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[1][4]

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by inhibiting amino acid transporters. The diagram below illustrates the general mechanism of action.

Caption: Inhibition of Amino Acid Transporters by this compound.

Experimental Workflow for Cell-Based Assays

The following diagram outlines a typical workflow for utilizing the this compound stock solution in a cell-based assay.

References

Application Notes and Protocols for SN40 Hydrochloride in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SN40 hydrochloride is a potent and specific inhibitor of the solute carrier family 1 member 5 (SLC1A5), commonly known as Alanine-Serine-Cysteine Transporter 2 (ASCT2). ASCT2 is a sodium-dependent amino acid transporter with a crucial role in cellular metabolism, particularly in cancer cells, by facilitating the uptake of neutral amino acids like glutamine.[1][2] Dysregulated glutamine metabolism is a hallmark of many cancers, as glutamine serves as a key substrate for the tricarboxylic acid (TCA) cycle and for the synthesis of nucleotides, amino acids, and antioxidants.[3][4][5] Consequently, targeting ASCT2 with inhibitors like this compound presents a promising therapeutic strategy to disrupt cancer cell metabolism and proliferation.[1][6][7]

These application notes provide a comprehensive overview of the available preclinical data on ASCT2 inhibitors and a detailed protocol for conducting in vivo animal studies to evaluate the efficacy of this compound.

Mechanism of Action and Signaling Pathway

This compound competitively inhibits ASCT2, thereby blocking the transport of glutamine and other neutral amino acids into the cell. This disruption of amino acid homeostasis leads to a cascade of downstream effects, primarily impacting the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and survival.[8][9][10]

The inhibition of glutamine uptake by this compound leads to:

-

Reduced mTORC1 Activation: Glutamine is essential for the activation of mTORC1. By depleting intracellular glutamine levels, this compound inhibits mTORC1 signaling.[8]

-

Inhibition of Protein Synthesis: Activated mTORC1 promotes protein synthesis by phosphorylating key downstream effectors such as p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[11][12][13] Inhibition of mTORC1 by this compound thus leads to a reduction in protein synthesis and cell growth.

-

Induction of Apoptosis: Prolonged metabolic stress due to glutamine deprivation can trigger programmed cell death (apoptosis) in cancer cells.

Caption: Signaling pathway of this compound.

Quantitative Data Summary

While specific in vivo dosage and efficacy data for this compound are not yet publicly available, the following table summarizes the in vitro inhibitory constants (Ki) for SN40 against various amino acid transporters. Additionally, data for a structurally related ASCT2 inhibitor, V-9302, is provided as a reference for potential in vivo efficacy.

| Compound | Target | Ki (µM) | In Vivo Model (for V-9302) | Dosage (for V-9302) | Efficacy (for V-9302) |

| SN40 | rat ASCT2 | 7.29 | - | - | - |

| human ASCT2 | 2.42 | - | - | - | |

| EAAT1 | 2.94 | - | - | - | |

| EAAT2 | 5.55 | - | - | - | |

| EAAC1 | 24.43 | - | - | - | |

| EAAT5 | 5.55 | - | - | - | |

| V-9302 | human ASCT2 | - | Xenograft (e.g., Lung, Breast, Colon Cancer) | 25-50 mg/kg, i.p., daily | Significant tumor growth inhibition |

Data for SN40 Ki values are from commercially available sources. Data for V-9302 is based on published preclinical studies.[6][7]

Experimental Protocols

The following protocols are designed as a general framework for the in vivo evaluation of this compound in a xenograft mouse model. Researchers should adapt these protocols based on the specific cancer cell line, animal model, and experimental objectives.

Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile, injectable solution of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

Protocol:

-

Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.

-

To prepare the final injection solution (e.g., for a 2.5 mg/mL final concentration), mix the following in a sterile tube:

-

100 µL of 25 mg/mL this compound in DMSO

-

400 µL of PEG300

-

50 µL of Tween 80

-

450 µL of sterile saline

-

-

Vortex the solution thoroughly until it is clear and homogenous.

-

The final solution can be administered via intraperitoneal (i.p.) injection.

In Vivo Xenograft Tumor Model

Objective: To establish and monitor tumor growth in mice for efficacy studies.

Materials:

-

Cancer cell line of interest (e.g., A549 lung cancer, MDA-MB-231 breast cancer)

-

Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice), 6-8 weeks old

-

Matrigel (optional, can enhance tumor take rate)

-

Sterile PBS

-

Calipers

Protocol:

-

Culture the selected cancer cell line under standard conditions.

-

On the day of inoculation, harvest the cells and resuspend them in sterile PBS at a concentration of 5-10 x 10^6 cells per 100 µL. Matrigel can be mixed with the cell suspension at a 1:1 ratio.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth. Tumor volume can be measured 2-3 times per week using calipers and calculated using the formula: Volume = (Length x Width^2) / 2.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

References

- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rethinking glutamine metabolism and the regulation of glutamine addiction by oncogenes in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rethinking glutamine metabolism and the regulation of glutamine addiction by oncogenes in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Glutamine Metabolism for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cusabio.com [cusabio.com]

- 8. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. PRAS40 regulates mTORC1 kinase activity by functioning as a direct inhibitor of substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alcohol and PRAS40 Knockdown Decrease mTOR Activity and Protein Synthesis via AMPK Signaling and Changes in mTORC1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alcohol and PRAS40 knockdown decrease mTOR activity and protein synthesis via AMPK signaling and changes in mTORC1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: SN40 Hydrochloride Stability and Storage

Introduction

SN40 hydrochloride is a potent small molecule inhibitor of amino acid transport (AAT), with significant activity against human ASCT2 (Alanine, Serine, Cysteine Transporter 2).[1][2] Its role in blocking glutamine uptake makes it a valuable tool in cancer research and in studies of cellular metabolism, particularly those involving the mTORC1 signaling pathway.[3][4] These application notes provide detailed information regarding the stability and recommended storage conditions for this compound, along with standardized protocols for stability assessment to ensure its integrity and performance in research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 2768663-15-4[2][5] |

| Molecular Formula | C₁₈H₂₁ClN₂O₂[2] |

| Molecular Weight | 332.82 g/mol [2] |

| Appearance | White to off-white solid[5] |

Recommended Storage Conditions

Proper storage is critical to maintain the stability and activity of this compound. The following conditions are based on manufacturer recommendations.

Solid Form

| Parameter | Recommended Condition | Shelf Life |

| Temperature | -20°C | ≥ 3 years[6] |

| Atmosphere | Sealed container, protect from moisture[1] | N/A |

| Light | Protect from light (store in an amber vial) | N/A |

Stock Solutions

It is highly recommended to prepare aliquots of stock solutions to prevent degradation from repeated freeze-thaw cycles.[1][6]

| Storage Temperature | Recommended Solvent | Shelf Life |

| -80°C | DMSO, etc. | 6 months[1] |

| -20°C | DMSO, etc. | 1 month[1] |

Note: While specific quantitative stability data under various stress conditions for this compound is not publicly available, the following protocols are provided as best-practice guidelines for users who need to perform such assessments.

Experimental Protocols

The following protocols describe a forced degradation study and the development of a stability-indicating HPLC method, which are essential for understanding the degradation pathways and validating the stability of this compound.

Protocol: Forced Degradation Study

This study is designed to identify potential degradation products and pathways by subjecting this compound to stress conditions more severe than accelerated stability testing.[7][8] An ideal forced degradation study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[9][10]

Objective: To assess the intrinsic stability of this compound and develop a degradation profile.

Materials:

-

This compound

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

Milli-Q or HPLC-grade water

-

HPLC-grade acetonitrile and methanol

-

Phosphate buffer

-

Calibrated pH meter, oven, and photostability chamber

Workflow for Forced Degradation Study:

Caption: Workflow for a forced degradation study of this compound.

Procedure:

-

Preparation of Samples: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water). For solid-state stress, use the powder form.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[7][11]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at specified intervals and neutralize with 0.1 M HCl.[7][11]

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at specified intervals.[11]

-

Thermal Degradation: Place solid this compound in a vial and heat in an oven at 80°C. Sample at 24, 48, and 72 hours. Dissolve in solvent before analysis.

-

Photolytic Degradation: Expose solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][9] A control sample should be wrapped in aluminum foil to exclude light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 4.2).

Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[12][13]

Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

-

HPLC system with UV/Vis or Diode Array Detector (DAD) and ideally a Mass Spectrometer (MS).

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions (Suggested Starting Point):

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, linear ramp to 95% B over 20 min, hold for 5 min, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Scan for λₘₐₓ (e.g., 200-400 nm with DAD) |

| Injection Volume | 10 µL |

Procedure:

-

Method Development: Inject the unstressed and stressed samples from the forced degradation study (Protocol 4.1).

-

Optimization: Adjust the gradient slope, mobile phase composition (e.g., pH, organic modifier), and temperature to achieve baseline separation between the parent this compound peak and all degradation product peaks.

-

Peak Purity Analysis: Use a DAD to perform peak purity analysis on the this compound peak in the chromatograms of stressed samples to ensure it is not co-eluting with any degradants.

-

Method Validation (ICH Q2(R1)): Once optimized, validate the method for specificity, linearity, range, accuracy, precision, and robustness.[14] Specificity is confirmed by the forced degradation study.

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of the sodium-dependent neutral amino acid transporter ASCT2 (SLC1A5).[1] ASCT2 is a primary transporter for glutamine into cells. In many cancer cells and activated T-cells, glutamine uptake via ASCT2 is crucial for metabolic processes and for the activation of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway.[3][15][16] By blocking ASCT2, this compound reduces intracellular glutamine levels, which in turn inhibits mTORC1 signaling and can lead to decreased cell growth, proliferation, and survival.[4]

Caption: Inhibition of ASCT2 by this compound blocks mTORC1 signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Inflammatory T cell responses rely on amino acid transporter ASCT2 facilitation of glutamine uptake and mTORC1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound | 2768663-15-4 [chemicalbook.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajpsonline.com [ajpsonline.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. onyxipca.com [onyxipca.com]

- 12. ijtsrd.com [ijtsrd.com]

- 13. researchgate.net [researchgate.net]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Frontiers | The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology [frontiersin.org]

- 16. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]

Application Notes and Protocols for Glutamine Uptake Assay with SN40 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutamine is a non-essential amino acid that plays a crucial role in the metabolism of highly proliferative cells, including cancer cells.[1][2][3] It serves as a key source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, and contributes to the maintenance of redox homeostasis.[2] The transport of glutamine into cells is mediated by several amino acid transporters, with Solute Carrier Family 1 Member 5 (SLC1A5), also known as ASCT2, being a primary transporter in many cancer types.[2][3][4][5][6] The dependence of cancer cells on glutamine, often termed "glutamine addiction," makes the inhibition of glutamine uptake a promising therapeutic strategy.[2][5]

SN40 hydrochloride is a novel investigational compound designed to competitively inhibit glutamine uptake. These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on glutamine uptake in cancer cell lines using a radiolabeled glutamine assay.

Principle of the Assay

The glutamine uptake assay is designed to quantify the rate at which cells import glutamine from the extracellular environment. The most direct method involves the use of radiolabeled L-glutamine (e.g., [3H]-L-glutamine). Cells are incubated with a known concentration of the radiolabeled substrate for a defined period. After incubation, the cells are washed to remove any extracellular radiolabel, and the intracellular radioactivity is measured using a scintillation counter. The amount of radioactivity is directly proportional to the amount of glutamine taken up by the cells. By performing this assay in the presence of varying concentrations of an inhibitor, such as this compound, a dose-response curve can be generated to determine the inhibitor's potency (e.g., IC50 value).

Alternative methods for measuring glutamine uptake include colorimetric assays that measure the downstream products of glutamine metabolism, such as ammonia, or fluorescence-based assays.[7][8][9][10]

Experimental Protocols

Materials and Reagents:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Krebs-Ringer Phosphate Buffer (KRPB) or other suitable uptake buffer

-

[3H]-L-glutamine

-

This compound

-

Scintillation cocktail

-

Scintillation vials

-

24-well tissue culture plates

-

Cell scraper or trypsin-EDTA

-

Microcentrifuge tubes

-

Scintillation counter

-

Protein assay kit (e.g., BCA)

Protocol for [3H]-L-Glutamine Uptake Assay:

-

Cell Seeding:

-

Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. For example, plate 1 x 10^5 cells per well.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight.

-

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare serial dilutions of this compound in uptake buffer to achieve the desired final concentrations.

-

Prepare the uptake buffer containing [3H]-L-glutamine. The final concentration of L-glutamine and the specific activity of [3H]-L-glutamine should be optimized for the cell line being used. A common starting point is 1 µCi/mL of [3H]-L-glutamine in buffer containing unlabeled L-glutamine.

-

-

Glutamine Uptake Assay:

-